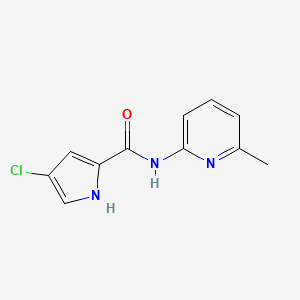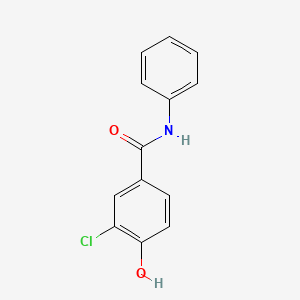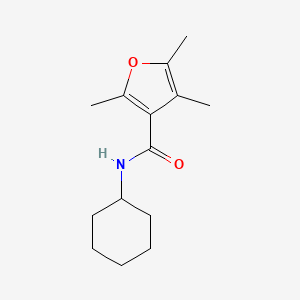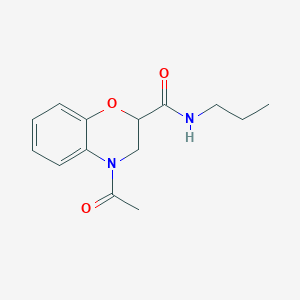
4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide, also known as JNJ-28312141, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as phosphodiesterases (PDEs) and histone deacetylases (HDACs). This inhibition leads to the activation of various signaling pathways that are involved in the regulation of inflammation, cell proliferation, and cell death.
Biochemical and Physiological Effects:
4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the proliferation and migration of cancer cells. Furthermore, it has been shown to reduce the deposition of collagen and fibrosis in certain organs such as the liver and lungs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes such as PDEs and HDACs. This allows for the study of specific signaling pathways that are involved in various disease conditions. However, one of the limitations of using this chemical compound is its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide. One direction is to further investigate its potential therapeutic applications in various disease conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in order to optimize its dosing and administration. Furthermore, it may be useful to investigate its potential synergistic effects with other drugs or compounds.
Métodos De Síntesis
The synthesis of 4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide involves the reaction of 2-amino-6-methylpyridine with 4-chloro-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a coupling reaction with N,N-dimethylformamide (DMF) and triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide has been studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties. It has also been studied for its potential use in treating cardiovascular diseases, neurodegenerative disorders, and metabolic disorders.
Propiedades
IUPAC Name |
4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-7-3-2-4-10(14-7)15-11(16)9-5-8(12)6-13-9/h2-6,13H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEAAUICTOUBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7465454.png)


![3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione](/img/structure/B7465484.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B7465493.png)


![1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)





